molecular formula C9H15N5OS B327275 2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide

2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B327275
M. Wt: 241.32 g/mol
InChI Key: CRZYDYCDUVSZFA-UHFFFAOYSA-N
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Description

2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide is a chemical compound with a unique structure that includes a tetrazole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide typically involves the reaction of cyclohexylamine with a tetrazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the cyclohexyl group play crucial roles in its activity, influencing its binding to target molecules and its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
  • 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-butanoic acid

Uniqueness

2-(1-Cyclohexyltetrazol-5-yl)sulfanylacetamide is unique due to its specific structure, which includes both a tetrazole ring and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N5OS

Molecular Weight

241.32 g/mol

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C9H15N5OS/c10-8(15)6-16-9-11-12-13-14(9)7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,15)

InChI Key

CRZYDYCDUVSZFA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)N

Origin of Product

United States

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